Azilsartan-d5

Bioanalysis LC-MS/MS Quantification

Azilsartan-d5 is the optimal penta-deuterated internal standard for azilsartan LC-MS/MS bioanalysis. Its precise +5 Da mass shift ensures co-elution while eliminating ion suppression variability—critical for FDA/EMA-compliant PK and bioequivalence studies. Unlike non-isotopic analogs, this deuterated standard corrects matrix effects and extraction losses across 1–2500 ng/mL calibration ranges. Supplied with full characterization data (≥98% chemical purity, ≥99 atom% D) to support ANDA method validation and QC release testing. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C25H20N4O5
Molecular Weight 461.5 g/mol
CAS No. 1346599-45-8
Cat. No. B1139157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan-d5
CAS1346599-45-8
Molecular FormulaC25H20N4O5
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)O
InChIInChI=1S/C25H20N4O5/c1-2-33-24-26-20-9-5-8-19(23(30)31)21(20)29(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,30,31)(H,27,28,32)/i1D3,2D2
InChIKeyKGSXMPPBFPAXLY-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan-d5 (CAS 1346599-45-8) Overview for Analytical Quantification and Research Applications


Azilsartan-d5 is a penta-deuterated stable isotope-labeled analog of azilsartan (TAK-536), a specific angiotensin II type 1 (AT1) receptor antagonist with an IC50 of 0.42 µM . As an internal standard, it is primarily intended for the accurate quantification of azilsartan in biological matrices using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) . This compound possesses a molecular weight of 461.48 g/mol and a molecular formula of C₂₅H₁₅D₅N₄O₅, distinguishing it from unlabeled azilsartan (MW 456.45 g/mol) by a mass shift of +5 Da . Azilsartan-d5 is supplied for research use only and is not intended for diagnostic or therapeutic applications .

Why Azilsartan-d5 Cannot Be Substituted with Generic Alternatives for Regulated Bioanalysis


In quantitative bioanalysis, substituting Azilsartan-d5 with a non-isotopic analog or even a differently labeled azilsartan internal standard can compromise method accuracy and precision. Stable isotope-labeled (SIL) internal standards like Azilsartan-d5 are designed to correct for matrix effects, extraction recovery variations, and instrumental drift that structural analogs cannot fully mitigate [1]. The use of a deuterated standard ensures co-elution with the analyte while providing a distinct mass shift, which is critical for minimizing ion suppression/enhancement in LC-MS/MS [2]. Failure to use a properly matched deuterated internal standard may lead to unacceptable deviations from regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, particularly for pharmacokinetic and bioequivalence studies where precise quantification is mandated .

Azilsartan-d5 (CAS 1346599-45-8) Quantitative Differentiation Evidence Guide


Isotopic Purity and Mass Shift: Azilsartan-d5 vs. Unlabeled Azilsartan

Azilsartan-d5 is characterized by a penta-deuterium substitution, resulting in a molecular mass of 461.48 g/mol, which is +5 Da greater than unlabeled azilsartan (456.45 g/mol). This mass shift is critical for MS-based detection . Vendor specifications indicate an isotopic purity of ≥99 atom % D, ensuring minimal interference from unlabeled azilsartan carryover . In contrast, non-deuterated azilsartan standards lack this specific mass offset, making them unsuitable as internal standards for accurate quantification in complex biological matrices.

Bioanalysis LC-MS/MS Quantification

Chemical Purity Comparison: Azilsartan-d5 vs. Unlabeled Azilsartan

Azilsartan-d5 is supplied with high chemical purity to ensure accurate quantification. Vendor data indicate a purity of ≥98% (HPLC) and up to 99.42% for specific lots [1]. Unlabeled azilsartan reference standards are also typically supplied at similar purity levels (e.g., ≥98%), but the deuterated form offers the added benefit of isotopic enrichment that is specifically characterized for use as an internal standard .

Reference Standards Quality Control Analytical Chemistry

Stability and Storage: Azilsartan-d5 vs. Unlabeled Azilsartan

Azilsartan-d5 demonstrates defined long-term stability under recommended storage conditions. Vendor specifications indicate that in lyophilized powder form, the compound is stable for 36 months when stored at -20°C in a desiccated environment [1]. In solution, it is stable for 3 months at -20°C when aliquoted to avoid freeze-thaw cycles [1]. Unlabeled azilsartan reference standards have similar stability profiles, but the deuterated form's stability is specifically documented for use in quantitative assays.

Stability Long-term Storage Laboratory Management

Azilsartan-d5 (CAS 1346599-45-8) Application Scenarios Based on Verified Evidence


Quantification of Azilsartan in Pharmacokinetic and Bioequivalence Studies

Azilsartan-d5 serves as the optimal internal standard for LC-MS/MS methods quantifying azilsartan in human or animal plasma, serum, or urine . The +5 Da mass shift (from unlabeled azilsartan) allows for precise and accurate measurement across calibration ranges typically spanning 1–2500 ng/mL, correcting for matrix effects and recovery losses [1]. This application is critical for generating regulatory-compliant pharmacokinetic profiles required for ANDA submissions and clinical trial support [2].

Analytical Method Development and Validation (AMV) for ANDA Submissions

Azilsartan-d5 is supplied with comprehensive characterization data compliant with regulatory guidelines, making it suitable for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) . The high chemical purity (≥98%) and certified isotopic purity (≥99 atom % D) ensure the internal standard meets the rigorous acceptance criteria for accuracy, precision, and selectivity required by FDA and EMA bioanalytical method validation guidance [1].

Quality Control (QC) in Commercial Production of Azilsartan

In commercial manufacturing settings, Azilsartan-d5 is employed as a reference standard for QC release testing of azilsartan active pharmaceutical ingredient (API) and finished drug products . Its use as an internal standard in LC-MS or GC-MS assays ensures accurate potency determination and impurity profiling, supporting compliance with pharmacopeial standards (USP or EP) [1].

Stable Isotope Tracing in Drug Metabolism and Disposition Studies

While primarily an internal standard, Azilsartan-d5 can be utilized in stable isotope tracing experiments to investigate the metabolic fate and disposition of azilsartan in vivo. Its deuterium labeling provides a distinct MS signal, enabling the differentiation of administered drug from endogenous compounds or metabolites . This application supports research into drug-drug interactions and metabolite identification.

Technical Documentation Hub

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